![molecular formula C14H11NO3S B14712051 [Cyano(phenyl)methyl] benzenesulfonate CAS No. 22259-85-4](/img/structure/B14712051.png)
[Cyano(phenyl)methyl] benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Cyano(phenyl)methyl] benzenesulfonate is an organic compound with the molecular formula C14H11NO3S It is characterized by the presence of a cyano group (–CN) attached to a phenyl ring, which is further connected to a benzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Cyano(phenyl)methyl] benzenesulfonate typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of a cyano-substituted benzyl halide with a benzenesulfonate salt under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[Cyano(phenyl)methyl] benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonates.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
[Cyano(phenyl)methyl] benzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [Cyano(phenyl)methyl] benzenesulfonate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the benzenesulfonate group can engage in electrophilic aromatic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl benzenesulfonate
- Phenylmethyl benzenesulfonate
- Cyanoethyl benzenesulfonate
Uniqueness
[Cyano(phenyl)methyl] benzenesulfonate is unique due to the presence of both a cyano group and a benzenesulfonate group, which confer distinct reactivity and properties. This combination allows for versatile applications in different fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
22259-85-4 |
|---|---|
Fórmula molecular |
C14H11NO3S |
Peso molecular |
273.31 g/mol |
Nombre IUPAC |
[cyano(phenyl)methyl] benzenesulfonate |
InChI |
InChI=1S/C14H11NO3S/c15-11-14(12-7-3-1-4-8-12)18-19(16,17)13-9-5-2-6-10-13/h1-10,14H |
Clave InChI |
YKDVEHLIKZSIDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C#N)OS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


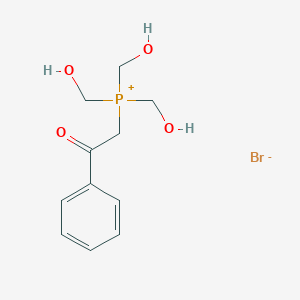

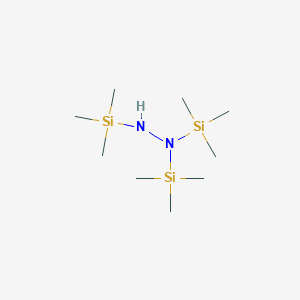
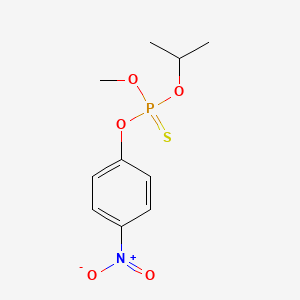
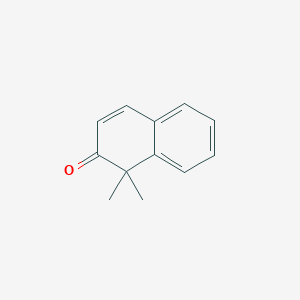
![N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide](/img/structure/B14712001.png)
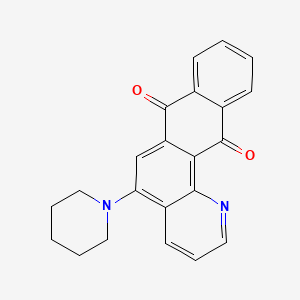

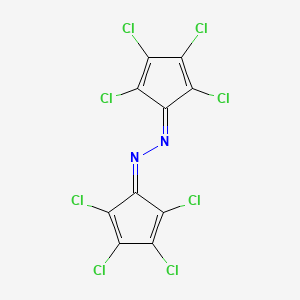

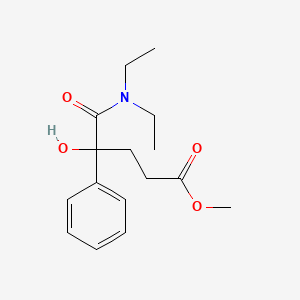
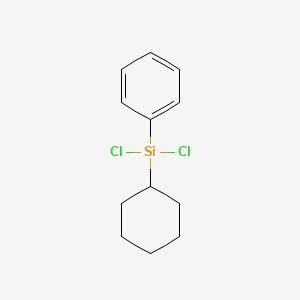
![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)

